molecular formula C25H22Cl2N2O B11514862 12-(2,4-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(2,4-dichlorophenyl)-3,9,9-trimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11514862
M. Wt: 437.4 g/mol
InChI Key: HEDJFJCLBXRURC-UHFFFAOYSA-N
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Description

5-(2,4-Dichlorophenyl)-2,8,8-trimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a diazatetraphen core with dichlorophenyl and trimethyl substituents, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,4-dichlorophenyl)-2,8,8-trimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one typically involves multi-step organic reactions. One common method includes the initial formation of the diazatetraphen core, followed by the introduction of the dichlorophenyl and trimethyl groups through various substitution reactions. Specific conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Continuous flow processes, in particular, offer advantages in terms of reaction control and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(2,4-Dichlorophenyl)-2,8,8-trimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced derivatives.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can modify the compound’s functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

5-(2,4-Dichlorophenyl)-2,8,8-trimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2,4-dichlorophenyl)-2,8,8-trimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenyl derivatives: Compounds with similar dichlorophenyl groups.

    Diazatetraphen derivatives: Compounds with the same core structure but different substituents.

Uniqueness

5-(2,4-Dichlorophenyl)-2,8,8-trimethyl-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one is unique due to its specific combination of substituents and core structure, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22Cl2N2O

Molecular Weight

437.4 g/mol

IUPAC Name

12-(2,4-dichlorophenyl)-3,9,9-trimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C25H22Cl2N2O/c1-13-4-6-16-18(28-13)8-9-19-22(16)23(15-7-5-14(26)10-17(15)27)24-20(29-19)11-25(2,3)12-21(24)30/h4-10,23,29H,11-12H2,1-3H3

InChI Key

HEDJFJCLBXRURC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=C(C=C(C=C5)Cl)Cl)C(=O)CC(C4)(C)C

Origin of Product

United States

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